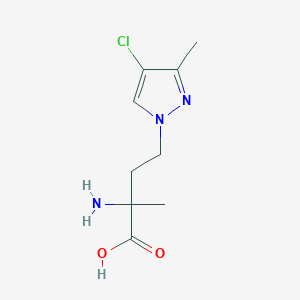
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a pentyloxy group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 3-methyl-1-(pentyloxy)cyclohexane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under radical conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, recrystallization, or chromatography .
化学反应分析
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Elimination: Potassium tert-butoxide, sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
科学研究应用
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide ion . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Bromocyclohexane: Similar structure but lacks the methyl and pentyloxy groups.
Cyclohexylmethyl bromide: Similar but without the pentyloxy group.
1-Bromo-3-methylcyclohexane: Similar but without the pentyloxy group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both the pentyloxy and methyl groups, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its simpler analogs.
属性
分子式 |
C13H25BrO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-methyl-1-pentoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-9-15-13(11-14)8-6-7-12(2)10-13/h12H,3-11H2,1-2H3 |
InChI 键 |
HSKCIEIAVCZQCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1(CCCC(C1)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)




![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)







